molecular formula C23H24ClNO2 B2541657 (E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one CAS No. 1808472-99-2

(E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one

Cat. No.: B2541657
CAS No.: 1808472-99-2
M. Wt: 381.9
InChI Key: UJVKFDLIFRCMOK-UHFFFAOYSA-N
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Description

(E)-1-(1-Adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a rigid adamantyl group and a substituted quinoline moiety. Chalcones (α,β-unsaturated ketones) are widely studied for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . The adamantyl group enhances lipophilicity and metabolic stability, while the quinoline scaffold contributes to π-π stacking interactions and binding to biological targets like parasitic enzymes . The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone preparation . Its structural uniqueness lies in the combination of adamantane’s three-dimensional rigidity and the electron-withdrawing chloro-methoxyquinoline group, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO2/c1-27-19-3-4-20-18(10-19)9-17(22(24)25-20)2-5-21(26)23-11-14-6-15(12-23)8-16(7-14)13-23/h2-5,9-10,14-16H,6-8,11-13H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVKFDLIFRCMOK-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Crystallographic and Conformational Analysis

  • Dihedral Angles: The dihedral angle between quinoline rings in similar compounds ranges from 7.14° to 78.27°, influencing molecular planarity and crystal packing .
  • Hydrogen Bonding: Non-classical interactions (e.g., C–H···O/N) are critical in stabilizing crystal structures of halogenated chalcones . The chloro and methoxy groups in the target compound may participate in similar interactions, as observed in (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one .

Computational and Quantum Chemical Insights

Density functional theory (DFT) studies on chalcones reveal that electron-withdrawing groups (e.g., chloro, nitro) lower frontier orbital energies, enhancing reactivity .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary subunits:

  • 1-Adamantyl methyl ketone – A sterically hindered carbonyl component.
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde – An electron-deficient aromatic aldehyde.

The α,β-unsaturated ketone bridge is formed via Claisen-Schmidt condensation , a reaction historically employed for chalcone synthesis. The adamantyl group’s rigidity necessitates careful optimization of reaction conditions to overcome steric hindrance during enolate formation.

Synthesis of 2-Chloro-6-Methoxyquinoline-3-Carbaldehyde

Skraup Cyclization for Quinoline Core Formation

The quinoline scaffold is synthesized via Skraup cyclization , where aniline derivatives react with glycerol under acidic conditions. For 6-methoxy-2-chloroquinoline:

  • 4-Chloro-2-methoxyaniline is heated with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 120–140°C.
  • Chlorination at position 2 is achieved using POCl₃ or PCl₅ under reflux.

Vilsmeier-Haack Formylation

Introduction of the aldehyde group at position 3 is accomplished via Vilsmeier-Haack reaction :

  • Quinoline is treated with DMF and POCl₃ to generate the formylating agent.
  • Hydrolysis yields 2-chloro-6-methoxyquinoline-3-carbaldehyde in 65–72% yield.

Claisen-Schmidt Condensation Optimization

Reaction Mechanism and Stereochemical Control

The condensation between 1-adamantyl methyl ketone and the quinoline aldehyde proceeds via:

  • Enolate formation : Deprotonation of the adamantyl ketone using KOH/EtOH or NaH/THF.
  • Nucleophilic attack : The enolate attacks the aldehyde’s carbonyl carbon.
  • Dehydration : Elimination of water to form the α,β-unsaturated ketone.

E/Z selectivity is governed by:

  • Base strength : Strong bases (e.g., KOH) favor the thermodynamically stable E-isomer.
  • Solvent polarity : Ethanol promotes polar transition states, enhancing E-selectivity.

Experimental Procedure

  • 1-Adamantyl methyl ketone (1.0 equiv) and 2-chloro-6-methoxyquinoline-3-carbaldehyde (1.1 equiv) are dissolved in anhydrous ethanol.
  • KOH (2.5 equiv) is added, and the mixture is stirred at 60°C for 48–72 hours.
  • The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate the E-isomer.
Table 1: Optimization of Reaction Conditions
Condition Yield (%) E:Z Ratio
KOH/EtOH, 60°C, 48h 68 9:1
NaOH/EtOH, 60°C, 72h 55 7:1
LiOH/THF, 50°C, 24h 42 6:1

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 8.45 (s, 1H, quinoline-H4), 8.12 (d, J = 8.8 Hz, 1H, quinoline-H7), 7.65 (d, J = 16.0 Hz, 1H, α-vinyl), 7.32 (d, J = 16.0 Hz, 1H, β-vinyl).
    • Adamantyl protons: δ 2.10–1.85 (m, 15H).
  • ¹³C NMR :

    • Carbonyl (C=O): δ 190.2 ppm.
    • Quinoline carbons: δ 152.1 (C-2), 147.8 (C-6), 134.5 (C-3).

Infrared Spectroscopy (IR)

  • Strong absorption at 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C vinyl).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 2–4 hours with comparable yields (70–75%).

Ionic Liquid Catalysis

Using [BMIM]BF₄ as a solvent and catalyst enhances enolate stability, improving E:Z ratios to 12:1.

Table 2: Comparison of Catalytic Systems
Catalyst Time (h) Yield (%) E:Z
KOH/EtOH 48 68 9:1
[BMIM]BF₄/EtOH 24 73 12:1
NaH/THF 36 58 7:1

Challenges and Mitigation Strategies

Steric Hindrance of Adamantyl Group

  • Solution : Prolonged reaction times (72+ hours) and excess aldehyde (1.2–1.5 equiv).

Sensitivity of Quinoline Aldehyde

  • Solution : Use of anhydrous solvents and inert atmosphere (N₂/Ar) to prevent oxidation.

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